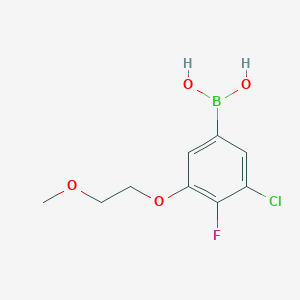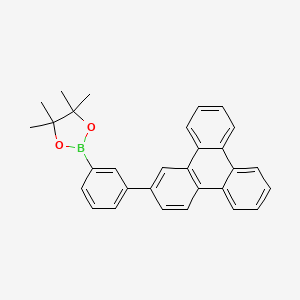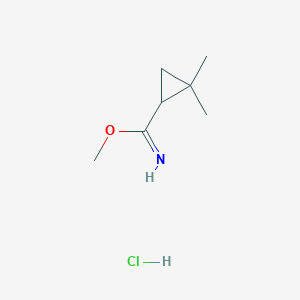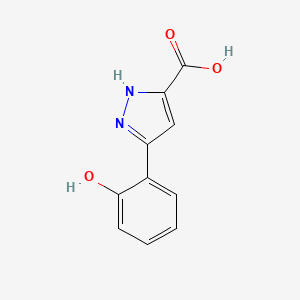
3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related boronic acid derivatives often involves lithium-halogen exchange reactions followed by treatment with triisopropylborate. Suzuki cross-coupling reactions are pivotal, allowing for the creation of heteroarylpyrimidines, showcasing the versatility and utility of boronic acids in complex organic synthesis processes (Saygılı, Batsanov, & Bryce, 2004).
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by their boronic acid group attached to aromatic rings, which can significantly affect their chemical reactivity and physical properties. X-ray crystallography reveals detailed structural features, including bond lengths and angles, essential for understanding the reactivity and potential applications of these compounds (Li, 2009).
Chemical Reactions and Properties
Boronic acids participate in various chemical reactions, including Suzuki-Miyaura coupling, which is extensively used in the synthesis of complex organic molecules. Their ability to form stable covalent bonds with heteroatoms makes them valuable in creating biologically active compounds and materials with specific functionalities (Troegel, Möller, Burschka, & Tacke, 2009).
科学的研究の応用
Fluorescence Quenching Mechanism Studies
Research into boronic acid derivatives, including compounds similar to 3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid, has shown applications in studying fluorescence quenching mechanisms. The fluorescence quenching of certain boronic acid derivatives by aniline has been explored through steady-state fluorescence measurements, revealing insights into the quenching mechanisms active in these systems, which could be useful in developing fluorescence-based sensors and assays (Geethanjali, Nagaraja, & Melavanki, 2015).
Ortho-Directing Agents in Arylboronic Acids
Arylboronic acids, sharing a core structure with 3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid, have been used as ortho-directing agents in C-H silylation. This process, facilitated by specific directing agents, allows for the regioselective modification of arylboronic acids, showcasing their utility in complex organic synthesis and potentially in the development of new materials and molecules (Ihara & Suginome, 2009).
Building Blocks for Silicon-Containing Drugs
Derivatives of phenylboronic acids, akin to 3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid, have been identified as potential building blocks for the synthesis of silicon-containing drugs. These compounds offer a versatile foundation for the development of novel therapeutics, highlighting the importance of boronic acids in medicinal chemistry and drug design (Troegel et al., 2009).
Supramolecular Assemblies
Phenylboronic acids have been utilized in the design and synthesis of supramolecular assemblies, forming structures due to hydrogen bonding interactions. These assemblies have implications in the development of new materials with potential applications in catalysis, sensing, and separation technologies (Pedireddi & Seethalekshmi, 2004).
Novel Anticancer Agents
Research into phenylboronic acid and benzoxaborole derivatives has demonstrated their potential as novel anticancer agents. These compounds exhibit antiproliferative and proapoptotic activities, indicating their promise in experimental oncology. The study of their mechanism of action could lead to the development of new therapeutic strategies against cancer (Psurski et al., 2018).
特性
IUPAC Name |
[3-chloro-4-fluoro-5-(2-methoxyethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClFO4/c1-15-2-3-16-8-5-6(10(13)14)4-7(11)9(8)12/h4-5,13-14H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTOKEQVAJDUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)F)OCCOC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494269.png)
![5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B2494271.png)


![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2494275.png)
![N,N-dimethyl-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-sulfonamide](/img/structure/B2494277.png)
![N-cyclopentyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2494280.png)


![N-[4-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2494284.png)

![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2494287.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2494292.png)